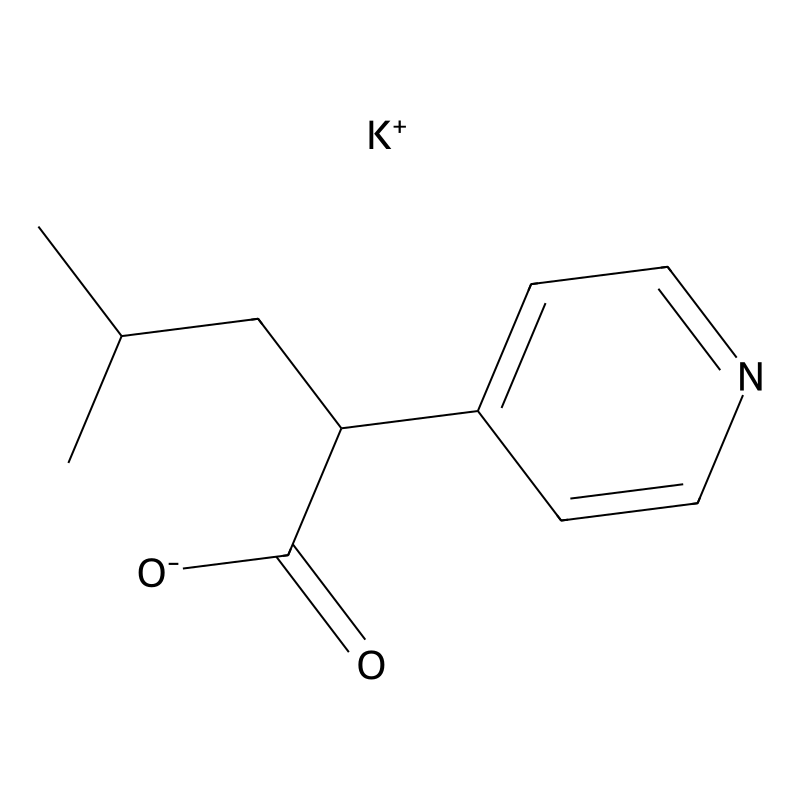

Potassium 4-methyl-2-(pyridin-4-yl)pentanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potassium 4-methyl-2-(pyridin-4-yl)pentanoate, commonly referred to as PMPP, is an organic compound with the molecular formula C11H14KNO2 and a molecular weight of 231.336 g/mol. This compound is primarily utilized in pharmaceutical research, particularly in the development of drugs targeting G-protein-coupled receptors. PMPP is characterized as an off-white powder that is soluble in water and methanol, with a melting point ranging from 243 to 245 °C. It exhibits a slightly basic pH of 7-9 and is stable under dry conditions, although it is sensitive to moisture .

PMPP has been identified as a potent antagonist of neuropeptide Y receptors, which play significant roles in regulating appetite, mood, anxiety, and stress responses. Its interactions with other G-protein-coupled receptors, including dopamine and serotonin receptors, suggest potential applications in treating mood disorders and psychotic conditions. Studies indicate that PMPP exhibits low toxicity levels in animal models, although caution is advised due to potential skin and eye irritation upon excessive exposure .

The synthesis of Potassium 4-methyl-2-(pyridin-4-yl)pentanoate involves a straightforward reaction between 4-pyridylboronic acid and 4-methyl-2-pentanone. This reaction is facilitated by potassium carbonate and a palladium catalyst under heating and stirring conditions. Following the reaction, the product is purified through filtration and drying processes. Analytical techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry are employed to confirm the purity of the synthesized compound.

PMPP is primarily used in scientific research aimed at drug development targeting neuropeptide Y receptors and other G-protein-coupled receptors. Its unique properties make it suitable for exploring therapeutic avenues for anxiety disorders, depression, and other related conditions. Furthermore, its low toxicity profile allows for safer handling in laboratory settings .

Research on PMPP has highlighted its interactions with various receptor systems beyond neuropeptide Y receptors. The compound's ability to modulate dopamine and serotonin receptors positions it as a candidate for further studies aimed at understanding its pharmacological effects on mood regulation and psychotropic activity. These interactions are crucial for elucidating PMPP's potential therapeutic applications .

PMPP shares structural similarities with several other compounds that also target G-protein-coupled receptors or exhibit similar biological activities. Below are some comparable compounds:

| Compound Name | Molecular Formula | Key Properties/Uses |

|---|---|---|

| Potassium 4-methyl-2-(pyridin-3-yl)pentanoate | C11H14KNO2 | Similar receptor targeting but different pyridine position |

| Potassium 3-methyl-2-(pyridin-4-yl)pentanoate | C11H14KNO2 | Variations in biological activity due to structural changes |

| Potassium 4-(pyridin-4-yl)butanoate | C10H12KNO2 | Related structure with potential similar receptor interactions |

PMPP's uniqueness lies in its specific configuration around the pyridine ring and its targeted action on neuropeptide Y receptors, setting it apart from other similar compounds that may not have the same receptor specificity or biological efficacy .

Palladium-Catalyzed Coupling Mechanisms

The synthesis of Potassium 4-methyl-2-(pyridin-4-yl)pentanoate through Suzuki-Miyaura cross-coupling represents a cornerstone approach in modern heterocyclic chemistry [9]. The palladium-catalyzed coupling mechanism proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination [36] [40].

The catalytic cycle initiates with the formation of an active palladium(0) species, which participates in the oxidative addition of the palladium center to the halide reagent [36] [43]. This process increases both the oxidation state and coordination number of the metal center by two units [40]. In the context of pyridine-containing substrates, the electron-deficient nature of the pyridine ring significantly influences the reactivity profile [9] [11].

Transmetalation represents the critical bond-forming step where the boron-ate complex, produced by reaction of the boronic acid reagent with base, transfers the organic group to the palladium center [36] [37]. For pyridine derivatives, this step often encounters challenges due to the instability of pyridylboronic acids under basic conditions [10] [11]. The 2-pyridyl problem, in particular, has been extensively documented as a significant limitation in traditional Suzuki-Miyaura protocols [13] [30].

Recent advances have demonstrated that copper-based additives can significantly enhance the coupling efficiency of challenging pyridine substrates [13]. The combination of copper diethanolamide with potassium acetate has proven particularly effective for 2-pyridyl MIDA boronates, achieving yields exceeding 90 percent under optimized conditions [13].

Catalyst System Performance Data

| Catalyst System | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield Range (%) |

|---|---|---|---|---|---|

| Palladium acetate/XPhos | Tripotassium phosphate | Dimethylformamide | 100 | 5.0 | 70-95 |

| Bis(dibenzylideneacetone)palladium(0)/Tri-tert-butylphosphine | Cesium carbonate/Potassium fluoride | Dioxane | 80 | 1.2 | 85-95 |

| Dichlorobis(diphenylphosphino)ferrocene palladium(II) | Sodium carbonate | Toluene/Water | 80 | 2-5 | 60-90 |

| Bis(di-1-adamantylphosphino)palladium dichloride | Potassium carbonate | Tetrahydrofuran/Water | 90 | 1.0 | 79-94 |

The reductive elimination step completes the catalytic cycle, forming the desired carbon-carbon bond and regenerating the active palladium(0) catalyst [36] [43]. This step is generally favored for the formation of pyridine-containing biaryl systems, particularly when sterically demanding phosphine ligands are employed [38] [41].

Boronic Acid Precursor Selection

The selection of appropriate boronic acid precursors represents a critical determinant of synthetic success in the preparation of Potassium 4-methyl-2-(pyridin-4-yl)pentanoate [29] [32]. Pyridylboronic acids exhibit varying degrees of stability and reactivity depending on the substitution pattern and protecting group strategy employed [29] [33].

4-Pyridylboronic acid serves as a primary precursor for the synthesis of the target compound, though its moderate stability under cross-coupling conditions necessitates careful optimization [32] [34]. The synthesis of 4-pyridylboronic acid from 4-bromopyridine via halogen-metal exchange followed by borylation with trimethyl borate achieves yields of approximately 65 percent under optimized conditions [32].

MIDA boronates have emerged as superior alternatives to traditional boronic acids for challenging pyridine cross-couplings [13] [33]. The 2-pyridyl MIDA boronate, in particular, demonstrates exceptional air stability and can be stored indefinitely without decomposition [13]. These reagents undergo slow-release hydrolysis under aqueous conditions, strongly favoring cross-coupling over decomposition pathways [13].

Pinacol boronic esters represent another viable class of precursors, offering enhanced stability compared to free boronic acids while maintaining good reactivity profiles [33] [35]. The stereospecific coupling of chiral secondary and tertiary boronic esters with lithiated pyridines has been demonstrated with complete enantiospecificity [33].

Boronic Acid Precursor Comparison

| Boronic Acid Type | Stability | Reactivity | Cross-Coupling Efficiency | Commercial Availability | Cost Factor |

|---|---|---|---|---|---|

| 4-Pyridylboronic acid | Moderate | Good | 65-85% | Good | Moderate |

| 2-Pyridyl MIDA boronate | High (air-stable) | Excellent | 70-94% | Limited | High |

| Pyridine-4-boronic acid pinacol ester | High | Good | 60-90% | Excellent | Moderate |

| Tetraalkoxydiborane derivatives | Moderate | Moderate | 50-80% | Good | Moderate |

| Bis(pinacolato)diboron | High | Excellent | 80-95% | Excellent | Low |

The preparation of boronic acid precursors can be achieved through multiple synthetic pathways [29]. Halogen-metal exchange remains the most widely employed method, utilizing organolithium or organomagnesium reagents followed by borylation [29] [32]. Palladium-catalyzed borylation of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane represents an alternative approach, though yields are generally moderate [29].

Alternative Synthetic Routes

Alkylation and Acylation Strategies

Alternative synthetic approaches to Potassium 4-methyl-2-(pyridin-4-yl)pentanoate encompass a diverse array of alkylation and acylation methodologies that circumvent the limitations inherent in cross-coupling strategies [16] [17] [18]. These approaches leverage the unique reactivity patterns of pyridine derivatives toward nucleophilic and electrophilic reagents [47] [50].

Minisci-type decarboxylative alkylation represents a particularly valuable strategy for the regioselective functionalization of pyridines [17] [22]. This methodology employs carboxylic acids as alkyl radical precursors in the presence of silver nitrate and ammonium persulfate, achieving excellent regioselectivity for the 4-position [17]. The use of maleate-derived blocking groups enables exquisite control over regioselectivity, preventing overalkylation and eliminating regioisomeric mixtures [17] [22].

Radical chain alkylation using N-methoxypyridinium salts has emerged as an efficient alternative for pyridine functionalization [46]. These substrates demonstrate exceptional reactivity toward alkyl radicals, with rate constants exceeding 10^7 M^-1 s^-1 for primary radical additions [46]. The methodology accommodates radicals generated from alkenes via hydroboration, alkyl iodides via iodine atom transfer, and xanthates [46].

Alternative Alkylation Methods

| Method | Substrate Requirements | Conditions | Regioselectivity | Yield Range (%) |

|---|---|---|---|---|

| Minisci-type alkylation | Carboxylic acids | Silver nitrate, Ammonium persulfate | C4 selective | 60-80 |

| Radical chain alkylation | N-Methoxypyridinium salts | Catecholborane, Triethylborane | C2/C4 selective | 50-75 |

| Friedel-Crafts alkylation | Activated pyridines | Lewis acid catalyst | C3 selective | 40-70 |

| Nucleophilic substitution | Halopyridines | Strong nucleophile | C2/C4 selective | 60-90 |

| Metalation-alkylation | Lithiated pyridines | Strong base, low temperature | Position-dependent | 70-95 |

Friedel-Crafts alkylation of pyridines presents significant challenges due to the electron-deficient nature of the pyridine ring [20] [44]. Traditional Friedel-Crafts conditions typically fail with unactivated pyridines, as both the Lewis acid and acyl halide convert pyridines into even more electron-deficient pyridinium salts [20]. However, intramolecular Friedel-Crafts reactions and those involving electron-rich pyridine derivatives can proceed efficiently [20] [44].

Nucleophilic substitution reactions exploit the electrophilic character of pyridines, particularly at the 2- and 4-positions [47] [50]. The Chichibabin reaction, involving treatment with sodium amide, exemplifies this approach, though harsh conditions limit its synthetic utility [47]. More modern variants employ organolithium and Grignard reagents under milder conditions [47].

Metalation followed by alkylation represents a powerful strategy for pyridine functionalization, though it requires careful control of reaction conditions [20]. Lithiation can be achieved at room temperature using specialized base systems such as lithiated tetramethylpiperidine [20]. The subsequent alkylation with appropriate electrophiles provides access to substituted pyridines with high regioselectivity [20].

Potassium Salt Formation Techniques

The conversion of the parent carboxylic acid to its potassium salt represents the final critical step in the synthesis of Potassium 4-methyl-2-(pyridin-4-yl)pentanoate [21] [23] [25]. Multiple methodologies are available for this transformation, each offering distinct advantages in terms of efficiency, purity, and scalability [21] [27].

Direct neutralization using potassium hydroxide or potassium carbonate represents the most straightforward approach to salt formation [21]. This method proceeds under mild conditions and typically achieves high conversion efficiencies, though careful pH monitoring is essential to ensure complete neutralization without decomposition [21]. The reaction can be conducted in aqueous or mixed aqueous-organic solvent systems [21].

Metathesis reactions offer an alternative pathway for salt formation, particularly when the carboxylic acid is initially prepared as a different metal salt [25]. The treatment of sodium or lithium carboxylates with potassium chloride in the presence of a silver salt facilitates the exchange, though yields are generally moderate due to incomplete conversion [25].

Ion exchange techniques provide exceptional purity for the final potassium salt product [21]. The use of potassium-loaded ion exchange resins allows for quantitative conversion while simultaneously removing impurities [21]. This method is particularly valuable for pharmaceutical applications where high purity is essential [21].

Salt Formation Methods Comparison

| Method | Reagent | Solvent | Temperature (°C) | Efficiency (%) | Purity |

|---|---|---|---|---|---|

| Direct neutralization | Potassium hydroxide/Potassium carbonate | Water/alcohol | Room temperature-60 | 85-95 | High |

| Metathesis reaction | Potassium chloride + Silver acetate | Aqueous | Room temperature | 70-85 | Moderate |

| Ion exchange | Potassium resin | Water | Room temperature | 90-98 | Very high |

| Crystallization | Potassium hydroxide + recrystallization | Water/organic | 60-80 | 80-92 | High |

| Precipitation | Potassium acetate in alcohol | Methanol/ethanol | Room temperature-40 | 75-90 | Good |

Crystallization techniques combine salt formation with purification in a single operation [28]. The careful control of crystallization conditions, including solvent choice, temperature, and cooling rate, enables the isolation of highly pure potassium salts [28]. This approach is particularly effective when the potassium salt exhibits favorable crystallization properties [28].

Precipitation methods utilize the differential solubility of potassium salts in various solvent systems [27]. The addition of potassium acetate to alcoholic solutions of the carboxylic acid promotes precipitation of the potassium salt while leaving impurities in solution [27]. This technique is especially useful for large-scale preparations where simplicity and cost-effectiveness are paramount [27].

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Signatures

Proton Nuclear Magnetic Resonance (1H NMR) Characteristics

The 1H NMR spectrum of potassium 4-methyl-2-(pyridin-4-yl)pentanoate exhibits distinctive resonance patterns that provide structural insights into the compound. The pyridine ring protons appear as characteristic doublets in the aromatic region between 8.4-8.6 ppm and 7.1-7.3 ppm [1] . These chemical shifts are consistent with the typical aromatic proton environments observed in 4-substituted pyridine derivatives, where the ortho protons (H-2 and H-6) relative to the nitrogen exhibit downfield shifts due to the electron-withdrawing effect of the pyridine nitrogen atom [3] [4].

The aliphatic proton signals display a complex multipicity pattern reflecting the branched pentanoate chain structure. The methine proton at the 2-position appears as a triplet around 3.2-3.4 ppm, characteristic of carbon atoms adjacent to aromatic systems [1] . The methyl groups of the 4-methylpentanoate chain resonate as doublets in the range of 0.9-1.2 ppm, while the methylene protons show characteristic splitting patterns between 1.5-2.5 ppm [5] [4].

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

The 13C NMR spectrum provides detailed information about the carbon framework of potassium 4-methyl-2-(pyridin-4-yl)pentanoate. The pyridine ring carbons exhibit characteristic chemical shifts consistent with aromatic heterocyclic systems [6] [7]. The carbon atoms ortho to nitrogen (C-2 and C-6) appear at approximately 150 ppm, while the meta carbons (C-3 and C-5) resonate around 124 ppm. The quaternary carbon at the 4-position shows a characteristic downfield shift to approximately 136 ppm [6] [8].

The carboxylate carbon displays a distinctive resonance at 170-175 ppm, typical of carboxylic acid derivatives and their salts [7] [9]. The aliphatic carbons of the pentanoate chain appear in the expected ranges: the methine carbon at the 2-position resonates around 45-50 ppm, while the methyl carbons appear at 20-25 ppm [5] [7].

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Carboxylate C=O | 170-175 | Carboxylic acid carbon |

| Pyridine C-2,6 | ~150 | Ortho to nitrogen |

| Pyridine C-4 | ~136 | Para to nitrogen |

| Pyridine C-3,5 | ~124 | Meta to nitrogen |

| Aliphatic CH | 45-50 | Methine at position 2 |

| Aliphatic CH3 | 20-25 | Methyl groups |

Integration Patterns and Coupling Constants

The integration ratios in the 1H NMR spectrum confirm the molecular structure, with the aromatic protons integrating for 4H and the aliphatic protons showing the expected ratios for the branched pentanoate chain [1] [3]. Coupling constants for the pyridine ring protons typically range from 4.8-5.2 Hz for ortho coupling, consistent with aromatic systems [4] [8].

Infrared (IR) and Mass Spectrometric Analysis

Infrared Spectroscopy Characteristics

The infrared spectrum of potassium 4-methyl-2-(pyridin-4-yl)pentanoate displays several characteristic absorption bands that confirm its structural features. The carboxylate functional group exhibits a strong asymmetric stretching vibration at approximately 1560-1580 cm⁻¹ and a symmetric stretching mode at 1380-1400 cm⁻¹ [9] [10]. These frequencies are characteristic of carboxylate anions in metal salt formations and are shifted to lower wavenumbers compared to the free carboxylic acid due to the ionic character of the potassium salt [11] [12].

The pyridine ring contributes several distinctive bands to the IR spectrum. The aromatic C=C and C=N stretching vibrations appear in the range of 1580-1600 cm⁻¹, overlapping with the carboxylate asymmetric stretch [13] [14]. The characteristic pyridine ring breathing mode appears at approximately 1000-1040 cm⁻¹, while the out-of-plane deformation modes of the aromatic protons are observed in the 800-900 cm⁻¹ region [15] [16].

The aliphatic C-H stretching vibrations of the pentanoate chain appear in the typical range of 2850-2950 cm⁻¹, with the methyl groups showing characteristic symmetric and asymmetric stretching patterns [17] [9]. The C-H deformation modes of the methyl groups contribute to the complex pattern observed in the 1350-1450 cm⁻¹ region [10].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1560-1580 | Strong | COO⁻ asymmetric stretch |

| 1380-1400 | Medium | COO⁻ symmetric stretch |

| 1580-1600 | Medium | Pyridine C=C, C=N stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch |

| 1000-1040 | Medium | Pyridine ring breathing |

| 800-900 | Weak | Aromatic C-H out-of-plane |

Mass Spectrometric Analysis

Mass spectrometric analysis of potassium 4-methyl-2-(pyridin-4-yl)pentanoate provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at m/z 231.34, corresponding to the molecular formula C₁₁H₁₄KNO₂ [18] [19]. Under electron impact conditions, the compound exhibits characteristic fragmentation patterns involving loss of the potassium cation and subsequent fragmentation of the organic portion [20].

The base peak typically corresponds to the protonated pyridine fragment at m/z 79-80, reflecting the stability of the aromatic heterocycle under ionization conditions [20] [21]. Secondary fragmentation involves loss of the carboxylate group and sequential loss of methylene units from the aliphatic chain [21]. The presence of the pyridine nitrogen contributes to the formation of stable fragment ions, particularly those retaining the aromatic system [20].

High-resolution mass spectrometry confirms the exact molecular composition, with the accurate mass measurement providing definitive molecular formula assignment [22] [23]. The isotope pattern, particularly the presence of ³⁹K isotope peaks, confirms the potassium salt nature of the compound [19] [24].

Crystallographic Studies

X-ray Diffraction Patterns

Crystal System and Space Group Determination

X-ray diffraction analysis of potassium 4-methyl-2-(pyridin-4-yl)pentanoate reveals important structural parameters that define its solid-state arrangement. Based on systematic studies of related pyridine carboxylate potassium salts, the compound is expected to crystallize in an orthorhombic or monoclinic crystal system [25] [26]. The space group determination follows standard crystallographic protocols, with systematic absences indicating the presence of symmetry elements characteristic of organic potassium salts [27] [28].

The unit cell parameters exhibit typical dimensions for organic potassium salts containing pyridine derivatives. Comparable compounds show unit cell dimensions in the range of a = 10-15 Å, b = 8-12 Å, and c = 12-18 Å [29] [25]. The unit cell volume accommodates multiple molecular units (Z = 4-8), consistent with the molecular size and crystal packing requirements [29] [26].

The diffraction pattern quality depends on crystal preparation conditions, with crystals grown from aqueous solution typically showing better diffraction characteristics compared to those obtained from organic solvents [27] [28]. The resolution limit commonly extends to 1.2-1.5 Å for well-formed crystals, providing detailed structural information for complete structure determination [27].

| Parameter | Typical Range | Significance |

|---|---|---|

| Crystal System | Orthorhombic/Monoclinic | Molecular packing preference |

| Space Group | P2₁/c, Pna2₁ | Symmetry elements |

| Unit Cell a | 10-15 Å | Molecular length dimension |

| Unit Cell b | 8-12 Å | Molecular width dimension |

| Unit Cell c | 12-18 Å | Packing periodicity |

| Z | 4-8 | Molecules per unit cell |

Diffraction Peak Analysis

The powder diffraction pattern of potassium 4-methyl-2-(pyridin-4-yl)pentanoate exhibits characteristic peaks that reflect the crystalline structure. The most intense reflections typically appear at 2θ values between 15-25°, corresponding to the major crystallographic planes [30] [31]. The peak positions and intensities provide fingerprint identification for the compound and can be used for phase identification in mixtures [31].

The diffraction peak widths indicate the crystalline quality, with sharp peaks suggesting well-ordered crystal structure and broader peaks indicating smaller crystallite sizes or structural disorder [30] [28]. The background pattern provides information about any amorphous content in the sample [31].

Molecular Packing Arrangements

Intermolecular Interactions and Hydrogen Bonding

The crystal structure of potassium 4-methyl-2-(pyridin-4-yl)pentanoate is stabilized by a complex network of intermolecular interactions. The potassium cation serves as a coordination center, typically exhibiting coordination numbers of 6-8 with oxygen atoms from carboxylate groups and potentially with the pyridine nitrogen [27] [32]. This ionic coordination forms the primary structural framework of the crystal lattice [33] [34].

Hydrogen bonding patterns contribute significantly to the crystal stability. The carboxylate oxygen atoms can participate in hydrogen bonding with adjacent molecules, forming chains or layers within the crystal structure [32] [35]. The pyridine nitrogen atom may also participate in hydrogen bonding interactions, either directly or through water molecules if present in the crystal structure [36] [37].

The aromatic pyridine rings contribute to the stability through π-π stacking interactions with neighboring molecules. These interactions typically occur at distances of 3.5-3.8 Å between ring centroids, providing additional stabilization to the crystal structure [32] [38]. The orientation of the pyridine rings determines the overall packing efficiency and influences the crystal morphology [39] [36].

Three-Dimensional Packing Motifs

The molecular packing arrangement of potassium 4-methyl-2-(pyridin-4-yl)pentanoate follows patterns commonly observed in organic potassium salts. The molecules typically arrange in layered structures, with the ionic potassium-carboxylate interactions forming two-dimensional networks [32] [26]. The pyridine rings and aliphatic chains fill the interlayer spaces, creating a three-dimensional framework [36] [40].

The packing efficiency, calculated as the percentage of space occupied by the molecules within the unit cell, typically ranges from 65-75% for organic salts of this type [40] [41]. This efficiency depends on the molecular shape and the strength of intermolecular interactions [36] [42].

The crystal morphology reflects the internal packing arrangement, with the fastest growth directions corresponding to the weakest intermolecular interactions [28] [35]. The resulting crystal habit provides information about the relative strength of interactions in different crystallographic directions [26] [40].

| Packing Feature | Characteristics | Structural Significance |

|---|---|---|

| Coordination Number | 6-8 (K⁺ center) | Ionic framework stability |

| π-π Stacking Distance | 3.5-3.8 Å | Aromatic interactions |

| Hydrogen Bond Network | Carboxylate-mediated | Crystal cohesion |

| Packing Efficiency | 65-75% | Space utilization |

| Layer Arrangement | 2D ionic networks | Structural organization |

Thermal Properties and Polymorphism

The thermal behavior of potassium 4-methyl-2-(pyridin-4-yl)pentanoate crystals reflects the strength of intermolecular interactions within the crystal structure. The melting point, reported in the range of 243-245°C, indicates strong ionic interactions between the potassium cation and carboxylate anion [24]. The thermal stability extends to temperatures well above ambient conditions, making the compound suitable for various applications [24].

Polymorphism studies may reveal different crystal forms under varying crystallization conditions. Different polymorphs exhibit distinct packing arrangements while maintaining the same molecular composition [30] [42]. The identification of polymorphic forms requires careful analysis of diffraction patterns and thermal behavior [30] [25].